1-(4-Fluorophenylsulfonyl)piperidin-4-ol
Description
1-(4-Fluorophenylsulfonyl)piperidin-4-ol is a piperidine derivative featuring a 4-fluorophenylsulfonyl group substituted at the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring. The sulfonyl group enhances hydrogen-bonding capabilities and metabolic stability, while the fluorine atom on the phenyl ring modulates electronic properties and lipophilicity, influencing blood-brain barrier (BBB) penetration and target affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVKLILJLWKQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651308 | |
| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082928-80-0 | |
| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Fluorophenylsulfonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and possible therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by the presence of a piperidine ring substituted with a fluorophenylsulfonyl group. The molecular formula is C11H14FNO3S, and its molecular weight is approximately 253.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14FNO3S |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including those similar to this compound. These compounds have shown promising results against several bacterial strains, indicating their potential as antibacterial agents. For instance, compounds with similar sulfonamide functionalities have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity. Specifically, it has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The enzyme inhibition studies revealed that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may have therapeutic applications in these areas .
Case Studies
- Anti-Tuberculosis Activity : A study highlighted the synthesis and evaluation of piperidinol analogs that showed anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. While not directly tested on this compound, the structural similarities suggest potential for similar activity .
- Cytotoxicity Assessment : Cytotoxicity studies conducted on related compounds indicated that while some derivatives showed good selectivity and therapeutic indices, others exhibited significant side effects in vivo, limiting their advancement for clinical use .
The mechanism of action for compounds like this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The sulfonamide group is particularly noted for its role in enhancing biological activity through various mechanisms including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Table 1: Selectivity and Activity of Piperidin-ol Derivatives
Halogen Substituent Effects on Aromatic Rings
- 1-(4-Chlorophenylsulfonyl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may enhance binding to hydrophobic pockets but reduce BBB penetration. This compound is explored as a kinase inhibitor .
- 1-(4-Trifluoromethylphenyl)piperidin-4-ol : The trifluoromethyl group increases lipophilicity and steric hindrance, making it suitable for chemiluminescence assays but less ideal for CNS targets due to reduced BBB penetration .
Key Insight : Fluorine’s small size and moderate electronegativity make it preferable for balancing target affinity and pharmacokinetics in neuroactive compounds .
Functional Group Modifications in Dopamine Receptor Ligands
- ((1H-Indol-3-yl)methyl)piperidin-4-ol analogs : These compounds, structurally related to haloperidol, exhibit D2 receptor antagonism. Replacing the sulfonyl group with an indole-methyl moiety shifts activity toward dopamine receptors, underscoring the sulfonyl group’s role in diversifying target profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
